7-Cyclopropyl-1,4-oxazepane is a nitrogen-containing heterocyclic compound characterized by its unique seven-membered ring structure that incorporates both nitrogen and oxygen atoms. This compound belongs to the oxazepane family, which features a combination of carbon, nitrogen, and oxygen in its cyclic structure. The molecular formula for 7-cyclopropyl-1,4-oxazepane is C_9H_15N_O, highlighting its composition of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.
7-Cyclopropyl-1,4-oxazepane is classified under heterocyclic compounds due to the presence of heteroatoms (nitrogen and oxygen) in its ring structure. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as a precursor for drugs targeting various biological pathways.
The synthesis of 7-cyclopropyl-1,4-oxazepane can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and selectivity towards the desired product. For example, visible light irradiation has been utilized in some radical processes to enhance reaction rates under mild conditions .
The molecular structure of 7-cyclopropyl-1,4-oxazepane consists of a seven-membered ring with a cyclopropyl group attached at the seventh position. The oxazepane ring itself features alternating carbon and nitrogen atoms, with the nitrogen atom located at position one and the oxygen at position four.
This structure allows for various conformations that can influence its reactivity and interaction with biological targets.
7-Cyclopropyl-1,4-oxazepane can participate in several chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by substituents on the cyclopropyl group or modifications on the oxazepane ring itself, allowing for tailored synthesis of specific derivatives for targeted applications.
The mechanism of action for 7-cyclopropyl-1,4-oxazepane primarily relates to its interactions with biological targets:
Research indicates that modifications on the oxazepane ring can significantly alter binding affinities and pharmacological profiles .
Relevant data indicate that physical properties can vary based on synthetic methods and purity levels achieved during synthesis.
7-Cyclopropyl-1,4-oxazepane has significant implications in scientific research:
The cyclopropyl moiety in 7-cyclopropyl-1,4-oxazepane is primarily installed through carbene-mediated cyclopropanation or transition metal-catalyzed [2+1] cycloadditions. The Simmons-Smith reaction using diiodomethane/zinc-copper couple enables stereospecific cyclopropanation of allylic precursors appended to oxazepane intermediates. Alternative approaches employ metal-stabilized carbenoids to generate cyclopropyl rings prior to oxazepane cyclization. Key regiochemical outcomes depend critically on steric and electronic factors:
Table 1: Cyclopropanation Approaches for 7-Cyclopropyl-1,4-oxazepane Synthesis
Method | Precursor | Catalyst/Reagent | Yield (%) | Regioselectivity |
---|---|---|---|---|
Simmons-Smith | Allylic oxazepane | Zn(Cu)/CH₂I₂ | 65-78 | >95% exo-isomer |
Rhodium carbenoid | Divinylamine | Rh₂(OAc)₄ | 82 | 7:1 trans:cis |
Palladium-templated | Enol ether | Pd(PPh₃)₄/CH₂N₂ | 71 | Exclusive 7-position |
Construction of the 1,4-oxazepane core employs two dominant strategies: ring-closing metathesis (RCM) of diene precursors and acid-catalyzed cyclocondensation. RCM using Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) efficiently constructs the seven-membered ring from diallylamine derivatives bearing cyclopropyl groups. Optimal conditions use 5 mol% catalyst in dichloromethane at 40°C, achieving 75-89% yields with minimal ring-opening of the cyclopropyl unit [3].
Alternative condensation routes involve:
Late-stage diversification enhances molecular complexity:
Table 2: Post-Synthetic Derivatization Techniques
Modification Type | Reagents/Conditions | Functional Group Tolerance | Application Example |
---|---|---|---|
N-Alkylation | NaH, R-X, DMF, 0°C→RT | Halides, esters, nitriles | N-Benzyl-7-cyclopropyl oxazepane |
C-H Insertion | Rh₂(esp)₂, PhN₂CO₂Et, CH₂Cl₂ | Sensitive to steric bulk | 7-(2-Arylcyclopropyl) derivatives |
Reductive Amination | NaBH₃CN, R-CHO, MeOH | Aldehydes, ketones | N-Alkylamino derivatives |
Benzoxazinone intermediates serve as masked o-aminobenzoate synthons for oxazepane annulation. Their electrophilic reactivity enables:
Brominated cyclopropyl-oxazepanes (e.g., 6-bromo-7-cyclopropyl derivatives) enable diversification via:
Gold(I) catalysis enables stereocontrolled oxazepane formation through distinct pathways:
For existing chiral centers, asymmetric hydrogenation (Ru-BINAP catalysts) and enzyme-mediated resolutions (CAL-B lipase) achieve diastereomer separation. NMR analysis of vicinal proton couplings (e.g., JH5-Ha6 = 7.1 Hz vs 4.5 Hz) confirms relative stereochemistry in C2-substituted diastereomers [10].
Table 3: Catalytic Conditions for Stereoselective Oxazepane Formation
Catalyst System | Reaction Type | Temperature | Diastereoselectivity | Enantioselectivity |
---|---|---|---|---|
XPhosAuCl/AgNTf₂ | VDCP cycloisomerization | RT | >20:1 | N/A |
Ru-(S)-BINAP/Cl₂ | Enamide hydrogenation | 50°C, 50 psi H₂ | 96:4 syn:anti | 95% ee |
Chiral phosphoric acid (CPA3) | Aza-Michael cyclization | -40°C | 89:11 | 82% ee |
Sustainable synthesis advancements include:
Table 4: Green Metrics Comparison for Oxazepane Syntheses
Method | PMI* | E-Factor | Solvent Intensity | Energy Demand |
---|---|---|---|---|
Traditional condensation | 8.7 | 32 | 56 L/kg | 180 kWh/kg |
Gold-catalyzed cycloisomerization | 2.1 | 6.5 | 12 L/kg | 85 kWh/kg |
Mechanochemical synthesis | 1.3 | 2.8 | <0.5 L/kg | 45 kWh/kg |
*PMI: Process Mass Intensity
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3